molecular formula C27H14Cl4N2O3S B11519952 (5E)-1-(3,4-dichlorophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(3,4-dichlorophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11519952
M. Wt: 588.3 g/mol
InChI Key: MJOREXXNZNVBIC-XMHGGMMESA-N
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Description

(5E)-1-(3,4-DICHLOROPHENYL)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfur-containing functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3,4-DICHLOROPHENYL)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dichlorophenyl derivatives with furan-2-yl compounds under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve intermediate steps such as halogenation and cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific conditions required for each step. The process must ensure high purity and yield, often necessitating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the sulfur groups, leading to different derivatives.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfur-containing heterocycles and their interactions with other molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug development and other biomedical applications.

Medicine

The compound’s potential medicinal properties are of particular interest. Researchers are exploring its use as an anticancer agent, given its ability to interact with cellular pathways involved in cancer progression.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism by which (5E)-1-(3,4-DICHLOROPHENYL)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and sulfur groups can form specific interactions with these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A simpler compound with two chlorine atoms on an aniline ring.

    Sulfonamides: Compounds containing sulfur and nitrogen, often used as antibiotics.

    Furan Derivatives: Compounds containing a furan ring, known for their diverse reactivity.

Uniqueness

What sets (5E)-1-(3,4-DICHLOROPHENYL)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE apart is its complex structure, which combines multiple functional groups and aromatic rings. This complexity provides a unique set of properties and reactivity patterns, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H14Cl4N2O3S

Molecular Weight

588.3 g/mol

IUPAC Name

(5E)-1-(3,4-dichlorophenyl)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H14Cl4N2O3S/c28-20-9-6-15(12-22(20)30)24-11-8-18(36-24)14-19-25(34)32(16-4-2-1-3-5-16)27(37)33(26(19)35)17-7-10-21(29)23(31)13-17/h1-14H/b19-14+

InChI Key

MJOREXXNZNVBIC-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C(=O)N(C2=S)C5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N(C2=S)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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